molecular formula C10H19N B1632913 Decahydroquinoline, 2-methyl CAS No. 20717-43-5

Decahydroquinoline, 2-methyl

Cat. No. B1632913
CAS RN: 20717-43-5
M. Wt: 153.26 g/mol
InChI Key: FJRLSRUBXMUSOC-UHFFFAOYSA-N
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Description

Decahydroquinoline, 2-methyl, also known as 2-Methyldecahydroquinoline, is a heterocyclic organic compound . It is typically found in the form of a hydrochloride salt . The CAS Number for the hydrochloride form is 1071704-80-7 .


Molecular Structure Analysis

The molecular formula of Decahydroquinoline, 2-methyl, is C10H19N . The molecular weight is 153.26 g/mol .


Physical And Chemical Properties Analysis

Decahydroquinoline, 2-methyl, is typically found in the form of a powder . The storage temperature is room temperature .

Scientific Research Applications

  • Chemical Synthesis

    • Decahydroquinoline, 2-methyl is used in the synthesis of various chemical compounds . For instance, it has been used in the total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A . The synthesis was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound .
  • Industrial Applications

    • While there’s no specific mention of decahydroquinoline, 2-methyl in industrial applications, quinoline, a related compound, has versatile applications in the fields of industrial and synthetic organic chemistry .
  • Synthesis of Poison Frog Alkaloids

    • Decahydroquinoline, 2-methyl has been used in the total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A . The synthesis was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound .
  • Marine Derived Decahydroquinoline Alkaloid Chemistry

    • Decahydroquinoline (DHQ) alkaloids, which include Decahydroquinoline, 2-methyl, are unique natural products that can be divided into three distinct sets . The first group of these alkaloids are simple 2,5-disubstituted DHQs isolated from dart poison frogs and ants .
  • Pharmacological Activity

    • The systematic investigation of the pharmacological activity of decahydroquinoline derivatives has led to the synthesis of a number of new compounds that have a broad spectrum of biological activity .
  • Marine Derived Decahydroquinoline Alkaloid Chemistry

    • Decahydroquinoline (DHQ) alkaloids, which include Decahydroquinoline, 2-methyl, are unique natural products that can be divided into three distinct sets . The first group of these alkaloids are simple 2,5-disubstituted DHQs isolated from dart poison frogs and ants . These diverse cis- or trans- fused decahydroquinolines are equipped with various short alkyl and alkenyl side chains .
  • Synthesis of Poison Frog Alkaloids

    • The total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A were achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from known compound . Both alkaloids were synthesized from the common key intermediate in a divergent fashion .
  • N-Methyldecahydroquinolines

    • N-methyl-2,5-disubstituted decahydroquinoline, a derivative of Decahydroquinoline, 2-methyl, has been identified in more than 12 of the more than 25 species recently assigned to the genus Ameerega . In some cases, the relative configuration of the N-methyldecahydroquinolines was determined by comparison .

Safety And Hazards

The safety data sheet for Decahydroquinoline indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLSRUBXMUSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroquinoline, 2-methyl

CAS RN

20717-43-5
Record name 2-Methyldecahydroquinoline (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Hornback, GS Proehl, IJ Starner - The Journal of Organic …, 1975 - ACS Publications
Upon irradiation in 2-propanol, A1-9-octahydroquinoline (1) gives trans-decahydroquinoline, 2-methyl-A1-pip-erideine (2) gives 2-methylpiperidine, AMsopropylidenepropylamine (7) …
Number of citations: 16 pubs.acs.org
GV Grishina, VM Potapov - Chemistry of Heterocyclic Compounds, 1987 - Springer
The configurational and conformational peculiarities of the cis and trans isomers of decahydroquinoline and decahydro-4-quinolone are discussed, and information on a new class of cis…
Number of citations: 3 link.springer.com

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